1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

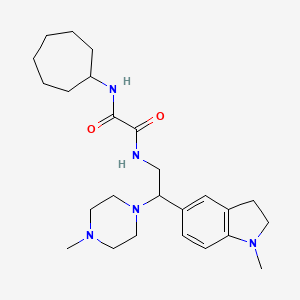

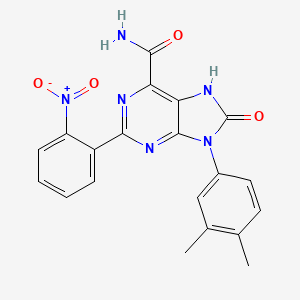

“1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C9H9NO5 . It is a solid substance with a light yellow to orange color .

Molecular Structure Analysis

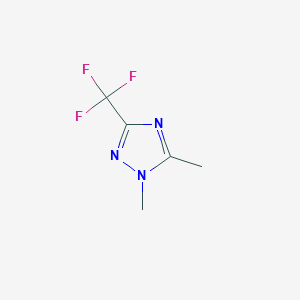

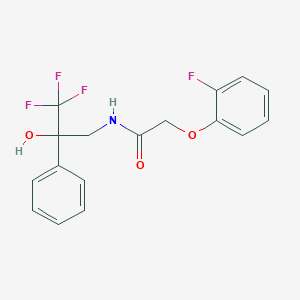

The molecular structure of “1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one” consists of a pyrrolidin-2-one group attached to a 1,3-benzodioxol-5-yl group which is further substituted with a nitro group at the 6-position .Physical And Chemical Properties Analysis

“1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one” is a solid substance with a light yellow to orange color . It has a molecular weight of 211.17 . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Anticancer Activity

A study by Hadiyal et al. (2020) describes a microwave-assisted procedure for synthesizing new compounds related to pyrrolidines, including 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one. This method is efficient for producing compounds with potential anticancer activity against various human cancer cell lines. This highlights the compound's relevance in developing novel anticancer drugs (Hadiyal et al., 2020).

Electrocatalytic Activity

Research by Yi et al. (2015) explores the electrocatalytic properties of pyrrolidine derivatives. They synthesized a polymer electrode with significant electrocatalytic activity for the oxidation of benzyl alcohol. This suggests potential applications of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one in electrochemical reactions and catalysis (Yi et al., 2015).

Polar Cycloaddition Reactions

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines, including the targeted compound, through polar [3+2] cycloaddition reactions. These reactions are important for producing various industrially and medically relevant heterocyclic compounds, indicating the compound's versatility in chemical synthesis (Żmigrodzka et al., 2022).

Coordinated Frameworks in Crystal Engineering

Zhong et al. (2008) discuss the use of pyridine derivatives in creating complex metal-organic coordination frameworks. Such frameworks have diverse applications in materials science, including the design of novel crystalline networks. This research underscores the potential utility of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one in crystal engineering and design of new materials (Zhong et al., 2008).

Catalytic Asymmetric Reactions

Betancort and Barbas (2001) describe the use of pyrrolidine catalysts for direct asymmetric Michael reactions. This research indicates the potential role of the compound in catalyzing enantioselective synthetic reactions, which is crucial in pharmaceutical chemistry (Betancort & Barbas, 2001).

Propiedades

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-11-2-1-3-12(11)7-4-9-10(18-6-17-9)5-8(7)13(15)16/h4-5H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSNCZAYCGUOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2984466.png)

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)